molecular formula C36H52O8 B574404 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol CAS No. 190513-80-5

6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol

Cat. No.: B574404
CAS No.: 190513-80-5
M. Wt: 612.804
InChI Key: RZMWOEQMIHWVHU-FCUNPPDESA-N
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Description

6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol (CAS: 190513-80-5, Glentham Code: GC5664) is a chemically modified derivative of myo-inositol, a cyclic polyol pivotal in cellular signaling and carbohydrate synthesis. This compound features a benzyl group at the 6-O position, a carboxymenthyl moiety at the 1-position, and dual cyclohexylidene acetal protecting groups at the 2,3- and 4,5-positions (Figure 1) . The stereospecific L-myo-inositol backbone and strategic protective groups render it a critical intermediate in synthesizing complex glycoconjugates and chiral pharmaceuticals. Its carboxymenthyl group introduces carboxylic acid functionality, enabling further derivatization, while the benzyl and cyclohexylidene groups enhance stability during synthetic reactions .

Properties

InChI

InChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3/t24-,26+,27-,28-,29-,30+,31-,32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMWOEQMIHWVHU-UKQZLRGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@H]2[C@@H]3[C@H]([C@H]4[C@H]([C@@H]2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexylidene Acetal Formation

The foundational step in synthesizing this compound involves the installation of cyclohexylidene protecting groups at the 2,3- and 4,5-positions of myo-inositol. Cyclohexylidene acetals are typically formed via acid-catalyzed condensation between myo-inositol and cyclohexanone. This reaction proceeds under conditions such as:

  • Catalyst : p-Toluenesulfonic acid (pTSA) or camphorsulfonic acid (CSA)

  • Solvent : Dimethoxyethane (DME) or tetrahydrofuran (THF)

  • Temperature : Reflux (80–100°C) for 12–24 hours.

The stereoelectronic environment of myo-inositol dictates that the 2,3- and 4,5-cis-diols preferentially form five-membered acetals, leaving the 1- and 6-hydroxyl groups exposed.

Benzylation at the 6-O Position

Following acetal formation, the 6-hydroxyl group is benzylated using benzyl bromide (BnBr) in the presence of a strong base. Key conditions include:

  • Base : Silver(I) oxide (Ag₂O) or sodium hydride (NaH)

  • Solvent : N,N-Dimethylformamide (DMF) or dichloromethane (DCM)

  • Yield : ~70–85%.

Notably, the 1-hydroxyl group remains unprotected at this stage, enabling subsequent functionalization.

Introduction of the Carboxymenthyl Group at the 1-O Position

Esterification with (-)-Menthyl Chloroformate

The 1-hydroxyl group is esterified with (-)-menthyl chloroformate to introduce the chiral carboxymenthyl moiety. This step requires:

  • Base : Pyridine or 4-dimethylaminopyridine (DMAP)

  • Solvent : Anhydrous DCM or THF

  • Temperature : 0°C to room temperature

  • Yield : ~60–75%.

The reaction’s stereochemical outcome is critical, as the (-)-menthyl group imposes specific chirality. Catalytic DMAP enhances reaction efficiency by activating the chloroformate.

Optimization and Challenges

Regioselectivity and Competing Reactions

A major challenge lies in avoiding over-benzylation or acetal migration. For instance, residual acid from acetal formation may destabilize the cyclohexylidene groups during subsequent steps. Neutralization with aqueous sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) mitigates this risk.

Purification Strategies

Column chromatography on silica gel remains the primary purification method, with eluents such as ethyl acetate/hexane (1:3 to 1:5 v/v) effectively separating intermediates.

Synthetic Route Summary

StepReactionReagents/ConditionsYield
1Cyclohexylidene protectionCyclohexanone, pTSA, DME, reflux80–90%
26-O-BenzylationBnBr, Ag₂O, DMF, rt70–85%
31-O-Carboxymenthylation(-)-Menthyl chloroformate, DMAP, DCM, 0°C→rt60–75%

Analytical Validation

Critical characterization data include:

  • ¹H/¹³C NMR : Distinct signals for benzyl (δ 7.2–7.4 ppm), cyclohexylidene (δ 1.4–1.8 ppm), and menthyl groups (δ 0.8–1.2 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 612.79 (C₃₆H₅₂O₈) .

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The benzyl and carboxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclohexylidene groups provide steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound is frequently compared to other myo-inositol derivatives, such as 6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol (Santa Cruz Biotechnology), which shares the bis-acetal protective group motif but differs in substituents and stereochemistry. Key distinctions include:

Feature 6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-DI-O-cyclohexylidene-L-myo-inositol 6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol
6-O Position Substituent Benzyl (aromatic, bulky) Ethoxyethyl (ether, less steric)
1-Position Functional Group Carboxymenthyl (chiral carboxylic acid) None (unmodified hydroxyl)
Protecting Groups Cyclohexylidene (dual, 2,3- and 4,5-positions) Isopropylidene (bis-acetal at 1,2- and 4,5-positions)
Stereochemistry L-myo-inositol (defined chirality) D,L-myo-inositol (racemic mixture)
Primary Application Chiral glycoconjugate synthesis, drug intermediates General carbohydrate synthesis, glycobiology research

Biological Activity

6-O-Benzyl-1-(-)-carboxymenthyl-2,3:4,5-di-O-cyclohexylidene-L-myo-inositol is a complex organic compound derived from myo-inositol, which is integral to various biological processes, including cellular signaling and metabolism. This compound features multiple functional groups that enhance its chemical stability and biological activity. Research has indicated its potential as an antitumor agent and its ability to modulate inositol phosphate signaling pathways.

Structural Characteristics

The compound is characterized by the following structural features:

  • Benzyl Group : Enhances hydrophobicity and stability.
  • Cyclohexylidene Protecting Groups : Provide steric hindrance and protect hydroxyl groups from premature reactions.
  • Carboxymethyl Group : Positioned at the 1-position, contributing to its reactivity and biological interactions.

Antitumor Properties

Research has demonstrated that derivatives of myo-inositol, including this compound, exhibit significant antitumor activity. Studies indicate that this compound can influence cell proliferation and apoptosis across various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via inositol phosphate signaling pathways
HeLa (Cervical)10Modulation of cell cycle progression
A549 (Lung)12Inhibition of angiogenesis-related factors

Modulation of Inositol Phosphate Signaling

This compound has been shown to modulate inositol phosphate signaling pathways. This modulation is crucial for various cellular processes, including:

  • Cell Growth Regulation : By influencing phosphatidylinositol turnover.
  • Calcium Signaling : Affecting intracellular calcium levels which are vital for numerous cellular functions.

Interaction with Biological Macromolecules

Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have revealed that this compound can bind to specific receptors involved in signal transduction pathways. These interactions are essential for understanding how the compound modulates cellular responses.

Case Study 1: Antitumor Efficacy in MCF-7 Cells

In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 15 µM. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.

Case Study 2: Effects on HeLa Cells

A separate study focused on HeLa cells showed that the compound inhibited cell cycle progression at the G1 phase. The IC50 was determined to be approximately 10 µM, highlighting its potential as a therapeutic agent against cervical cancer.

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other myo-inositol derivatives. A comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
1-O-Allyl-myo-inositolAllyl group at the 1-positionIntermediate in various syntheses
2-O-benzyl-myo-inositolBenzyl group at the 2-positionExhibits different biological activities
D-myo-inositolUnmodified myo-inositolNatural precursor for synthesis

The presence of both benzyl and cyclohexylidene groups in this compound enhances its hydrophobicity compared to others, potentially improving its interactions with lipid membranes.

Q & A

Q. Mitigation :

  • Use pH-stat titration to monitor acid concentration dynamically.
  • Employ buffered AcOH/H₂O (9:1) at 40°C for selective deprotection, preserving benzyl groups .

How do fluorinated analogs of this compound impact binding affinity in inositol phosphate-binding proteins?

Advanced Question
Fluorine substitution (e.g., 1-deoxy-1-fluoro) alters hydrogen-bonding networks and electrostatic interactions. For example:

  • 6-Deoxy-6-fluoro-myo-inositol-1,4,5-trisphosphate shows reduced binding to IP₃ receptors (IC₅₀ = 2.1 µM vs. 0.1 µM for native IP₃) due to steric and electronic effects .
  • Methodology : Isothermal titration calorimetry (ITC) and X-ray crystallography quantify binding changes .

What analytical techniques are critical for confirming structural integrity and purity?

Basic Question

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies protecting group integration and stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm error).
  • X-ray Crystallography : Resolves absolute configuration (e.g., R-factor = 4.2% for fluorinated scyllo-inositol derivatives) .

How can contradictory NOESY data from dynamic ring conformations be resolved?

Advanced Question
Flexible cyclohexylidene rings may yield ambiguous NOE correlations. Solutions include:

  • Variable Temperature NMR : Cooling to −40°C slows ring flipping, simplifying cross-peak assignments.
  • DFT Calculations : Optimize conformers using Gaussian09 (B3LYP/6-31G*) to predict dominant NOE interactions .

What strategies introduce bioorthogonal handles (e.g., azides) for click chemistry-based functionalization?

Advanced Question

  • Azide Incorporation : Replace 6-O-benzyl with 6-azido via Mitsunobu reaction (DIAD, Ph₃P, HN₃).
  • Applications : Azide-alkyne cycloaddition links the compound to fluorescent probes or affinity tags (e.g., in glycosylphosphatidylinositol anchor synthesis) .

How does modifying the carboxymenthyl group affect solubility and membrane permeability?

Advanced Question

  • Ester vs. Acid : The carboxymenthyl ester enhances lipid solubility (logP = 3.2 vs. 1.8 for free acid), improving cellular uptake.
  • Methodology : Measure partition coefficients (octanol/water) and Caco-2 monolayer permeability .

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